[4-(2,4-diacetyloxyphenyl)-2,2,4-trimethyl-3H-chromen-7-yl] acetate
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Overview
Description
[4-(2,4-diacetyloxyphenyl)-2,2,4-trimethyl-3H-chromen-7-yl] acetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromenyl acetate core substituted with diacetyloxyphenyl and trimethyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in synthetic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,4-diacetyloxyphenyl)-2,2,4-trimethyl-3H-chromen-7-yl] acetate typically involves multi-step organic reactions. One common approach is the acetylation of a suitable precursor molecule, such as 2,4-diacetyloxyphenyl, followed by cyclization to form the chromenyl core. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid to promote the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
[4-(2,4-diacetyloxyphenyl)-2,2,4-trimethyl-3H-chromen-7-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetate groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetate groups, where nucleophiles such as amines or thiols replace the acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
[4-(2,4-diacetyloxyphenyl)-2,2,4-trimethyl-3H-chromen-7-yl] acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of [4-(2,4-diacetyloxyphenyl)-2,2,4-trimethyl-3H-chromen-7-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-diacetyloxyphenyl acetate
- 2,4-dichlorophenoxy acetate
- Thiophene derivatives
Uniqueness
Compared to similar compounds, [4-(2,4-diacetyloxyphenyl)-2,2,4-trimethyl-3H-chromen-7-yl] acetate is unique due to its specific substitution pattern and the presence of the chromenyl core. This structural uniqueness imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-(2,4-diacetyloxyphenyl)-2,2,4-trimethyl-3H-chromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-14(25)28-17-7-9-19(21(11-17)30-16(3)27)24(6)13-23(4,5)31-22-12-18(29-15(2)26)8-10-20(22)24/h7-12H,13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHDPJUIDZMLNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(CC(O2)(C)C)(C)C3=C(C=C(C=C3)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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